molecular formula C9H10Cl2N2O B11876324 (S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one

(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one

Cat. No.: B11876324
M. Wt: 233.09 g/mol
InChI Key: CMIZMWMZQJYCMT-YFKPBYRVSA-N
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Description

(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of two chlorine atoms and a cyclopropylethyl group attached to a pyrazinone ring, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one typically involves the reaction of cyclopropylamine with 2,3-dichloropyrazine under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at ambient temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one is unique due to its specific structural features, such as the presence of two chlorine atoms and a cyclopropylethyl group

Properties

Molecular Formula

C9H10Cl2N2O

Molecular Weight

233.09 g/mol

IUPAC Name

3,5-dichloro-1-[(1S)-1-cyclopropylethyl]pyrazin-2-one

InChI

InChI=1S/C9H10Cl2N2O/c1-5(6-2-3-6)13-4-7(10)12-8(11)9(13)14/h4-6H,2-3H2,1H3/t5-/m0/s1

InChI Key

CMIZMWMZQJYCMT-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1CC1)N2C=C(N=C(C2=O)Cl)Cl

Canonical SMILES

CC(C1CC1)N2C=C(N=C(C2=O)Cl)Cl

Origin of Product

United States

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